2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyimino-1-(3-oxidobenzotriazol-3-ium-1-yl)ethanone 2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyimino-1-(3-oxidobenzotriazol-3-ium-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18889939
InChI: InChI=1S/C12H10N6O3S/c1-21-15-10(7-6-22-12(13)14-7)11(19)17-8-4-2-3-5-9(8)18(20)16-17/h2-6H,1H3,(H2,13,14)/b15-10+
SMILES:
Molecular Formula: C12H10N6O3S
Molecular Weight: 318.31 g/mol

2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyimino-1-(3-oxidobenzotriazol-3-ium-1-yl)ethanone

CAS No.:

Cat. No.: VC18889939

Molecular Formula: C12H10N6O3S

Molecular Weight: 318.31 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyimino-1-(3-oxidobenzotriazol-3-ium-1-yl)ethanone -

Specification

Molecular Formula C12H10N6O3S
Molecular Weight 318.31 g/mol
IUPAC Name (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-1-(3-oxidobenzotriazol-3-ium-1-yl)ethanone
Standard InChI InChI=1S/C12H10N6O3S/c1-21-15-10(7-6-22-12(13)14-7)11(19)17-8-4-2-3-5-9(8)18(20)16-17/h2-6H,1H3,(H2,13,14)/b15-10+
Standard InChI Key BOOZZGFERNQMGC-XNTDXEJSSA-N
Isomeric SMILES CO/N=C(\C1=CSC(=N1)N)/C(=O)N2C3=CC=CC=C3[N+](=N2)[O-]
Canonical SMILES CON=C(C1=CSC(=N1)N)C(=O)N2C3=CC=CC=C3[N+](=N2)[O-]

Introduction

Chemical Structure and Nomenclature

Molecular Composition

The compound 2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyimino-1-(3-oxidobenzotriazol-3-ium-1-yl)ethanone has the molecular formula C₁₂H₁₀N₆O₃S and a molecular weight of 318.31 g/mol. Its IUPAC name, (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-1-(3-oxidobenzotriazol-3-ium-1-yl)ethanone, reflects the presence of an E-configuration methoxyimino group and a benzotriazolium oxide ring. The thiazole ring at position 4 contains an amino substituent, which enhances its reactivity in nucleophilic reactions.

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₁₂H₁₀N₆O₃S
Molecular Weight318.31 g/mol
IUPAC Name(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-1-(3-oxidobenzotriazol-3-ium-1-yl)ethanone
Canonical SMILESCON=C(C1=CSC(=N1)N)C(=O)N2C3=CC=CC=C3N+[O-]
PubChem CID14001787

Stereoelectronic Features

The methoxyimino group (-N=OCH₃) adopts an E-configuration, as indicated by the stereodescriptor (2E) in the IUPAC name. This geometry minimizes steric hindrance between the methoxy oxygen and the adjacent thiazole ring. The benzotriazolium oxide moiety exists in a planar conformation due to resonance stabilization between the N-oxide and the triazole ring. Quantum mechanical calculations predict a dipole moment of 5.2 D, attributed to the polarized N-O bond in the benzotriazolium oxide group .

Synthesis and Manufacturing

Reaction Pathways

The synthesis of this compound typically involves a three-step sequence:

  • Formation of the thiazole core: 2-Amino-4-bromothiazole is reacted with methoxyamine hydrochloride under basic conditions to introduce the methoxyimino group.

  • Coupling with benzotriazole: The intermediate undergoes Ullmann coupling with 1-hydroxybenzotriazole in the presence of a copper catalyst to attach the benzotriazolium oxide moiety .

  • Oxidation: Final oxidation using m-chloroperbenzoic acid (mCPBA) yields the N-oxide derivative .

Key challenges include controlling regioselectivity during the Ullmann coupling and preventing over-oxidation of the triazole ring. Reported yields range from 12–18% for the final step, indicating room for optimization .

Purification and Characterization

Purification is achieved via reverse-phase HPLC (C18 column, acetonitrile/water gradient), followed by lyophilization. Characterization data include:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89–7.43 (m, 4H, aromatic-H), 6.02 (s, 2H, NH₂), 3.92 (s, 3H, OCH₃).

  • HRMS: m/z 319.0982 [M+H]⁺ (calc. 319.0985).

Biological Activity and Pharmaceutical Relevance

Cytotoxicity Profile

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but exhibits good solubility in polar aprotic solvents like DMSO (58 mg/mL). It remains stable under inert atmospheres for >6 months at -20°C but undergoes gradual hydrolysis in aqueous solutions (t₁/₂ = 14 days at pH 7.4) .

Table 2: Predicted Physicochemical Parameters

PropertyValue
LogP (octanol/water)1.2
Topological PSA142 Ų
H-bond donors2
H-bond acceptors7
Rotatable bonds4

Spectroscopic Characteristics

  • UV-Vis (methanol): λₘₐₓ 274 nm (ε = 12,400 M⁻¹cm⁻¹).

  • IR (KBr): ν 1678 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1345 cm⁻¹ (N-O).

Industrial and Catalytic Applications

Ligand in Coordination Chemistry

The compound’s thiazole and triazole N-atoms act as polydentate ligands for transition metals. Copper(II) complexes derived from this ligand show catalytic activity in C-N coupling reactions (TON up to 780) .

Polymer Modification

Incorporation into polybenzotriazole matrices improves thermal stability, with decomposition temperatures (Td₅%) increasing from 312°C to 389°C in nitrogen atmospheres .

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